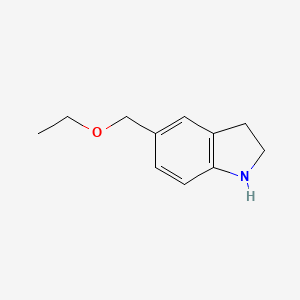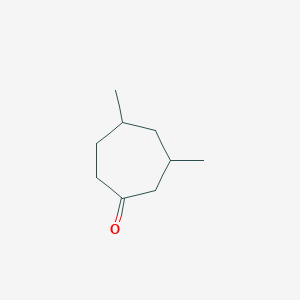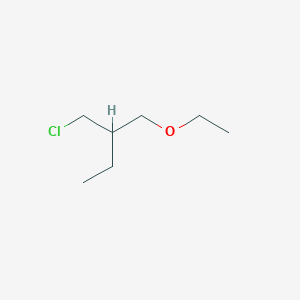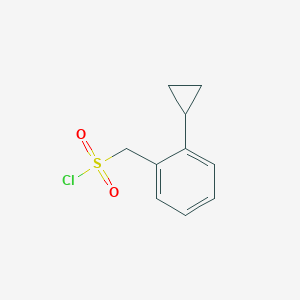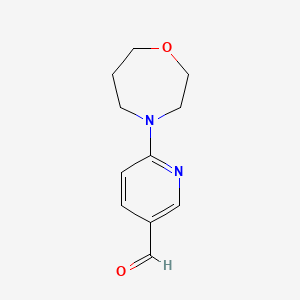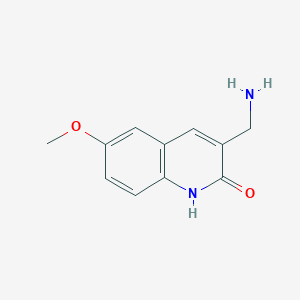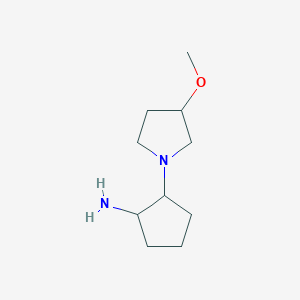
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as medicine, chemistry, and materials science. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This reaction involves the reaction of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium at room temperature, making it a highly efficient and environmentally friendly method .
Industrial Production Methods
In an industrial setting, the synthesis of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be scaled up by optimizing reaction parameters such as temperature, reaction time, and catalyst loading. The use of continuous flow reactors can further enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form different reduced forms of the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives .
Applications De Recherche Scientifique
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate involves its interaction with various molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . The triazole ring can also interact with various biological molecules through hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Methyl 3-(1H-1,2,3-triazol-4-YL)prop-2-ynoate can be compared with other similar compounds, such as:
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and applications.
1,2,4-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring, leading to different chemical properties and applications.
Triazolylmethyl phosphinates and phosphates: These compounds combine the triazole ring with phosphinate or phosphate groups, resulting in unique chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C6H5N3O2 |
|---|---|
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
methyl 3-(2H-triazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C6H5N3O2/c1-11-6(10)3-2-5-4-7-9-8-5/h4H,1H3,(H,7,8,9) |
Clé InChI |
XTFLZEBLJQNHQH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1=NNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


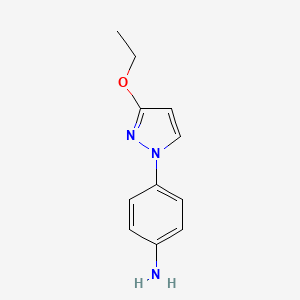
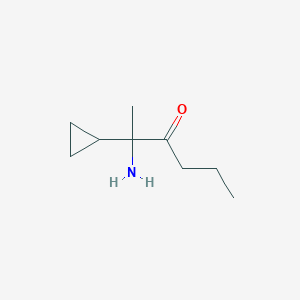
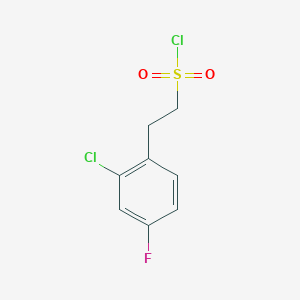
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13184832.png)
![4-chloro-6-methyl-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13184836.png)
![6-Bromo-2-ethoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13184840.png)
